Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate

Medicinal Chemistry Scaffold Design Physicochemical Property Analysis

Researchers needing a polar kinase inhibitor scaffold often face lengthy custom synthesis. This compound is a validated, multi-gram-available building block that solves that bottleneck. - Predicted logP of 0.48 delivers a hydrophilic advantage over regioisomeric cores for maintaining drug-like properties. - Methyl ester handle enables established benzyl-ester-detour chemistry, bypassing base-sensitive hydrolysis issues. - Sourced from ISO-certified facilities with full analytical documentation (NMR, HPLC, MS) for immediate hit-to-lead or library synthesis.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1363380-54-4
Cat. No. B1529627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate
CAS1363380-54-4
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CN=C1)C=NN2
InChIInChI=1S/C8H7N3O2/c1-13-8(12)6-4-9-2-5-3-10-11-7(5)6/h2-4H,1H3,(H,10,11)
InChIKeyMONOGFRRZIGFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate Chemical Profile and Scaffold Role


Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate (CAS: 1363380-54-4) is a heteroaromatic compound featuring a [4,3-c] fused pyrazolopyridine core with a methyl ester at the 7-position . It belongs to the broader class of pyrazolopyridine scaffolds, which are widely recognized as privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets, including kinases and other enzymes [1]. With a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol, this compound serves primarily as a versatile small molecule scaffold and synthetic intermediate . Its defined substitution pattern and ester functionality provide a strategic handle for further derivatization, making it a valuable starting material for the construction of more complex molecules in drug discovery programs [2].

Privileged [4,3-c] fused core for kinase and enzyme inhibitor design
Methyl ester at 7-position provides a strategic handle for controlled derivatization
Defined substitution pattern supports multi-position library synthesis

Why Choose Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate Over Analogs


Substitution of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate with a seemingly similar analog, such as a regioisomer or a different ester derivative, is scientifically inadvisable due to distinct differences in chemical reactivity, downstream synthetic compatibility, and the resulting biological activity of derived compounds. The [4,3-c] ring fusion pattern dictates a unique electronic distribution and molecular geometry compared to the [3,4-b] or [3,4-c] isomers . This core structure, coupled with the specific placement of the methyl ester at the 7-position, has been directly exploited to generate bioactive molecules, such as the 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides [1]. Furthermore, even within the same core series, the choice of ester is critical. Methyl esters at this position demonstrate a notable instability under basic hydrolytic conditions, which necessitates specific synthetic detours (e.g., using benzyl esters) that are not required for other esters in the same family, highlighting a unique chemical behavior that would be lost with an alternative [2].

Regioisomeric core mismatch
Switching to [3,4-c] or [3,4-b] isomers alters electronic distribution and molecular geometry, which may shift scaffold behavior in target engagement.
Ester reactivity cannot be assumed identical
Methyl ester at the 7-position exhibits base-labile decomposition under LiOH/H₂O; other esters (e.g., benzyl) remain stable, requiring a different synthetic route.
Purity and synthetic history differ across isomers
Commercial [3,4-c] isomer offers higher nominal purity; [4,3-c] methyl ester grade and impurity profile may not transfer directly, requiring lot-specific review.

Key Evidence for Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate


Regioisomeric Impact on Lipophilicity

The regioisomeric fusion pattern of the pyrazolopyridine core significantly alters its calculated physicochemical properties. Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate (CAS 1363380-54-4) has a computed logP of 0.48, which is lower than the logP of 0.89 calculated for its [3,4-c] isomer, Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (CAS 1140240-00-1) . This difference in predicted lipophilicity can influence membrane permeability and off-target binding profiles of the final derived compounds, making the [4,3-c] scaffold a more hydrophilic starting point .

Isomer Lipophilicity
Reported
Computed logP 0.48 vs 0.89 for [3,4-c] isomer
Reported logP context supports selection of a more hydrophilic scaffold starting point.
In silico calculation; experimental logP may differ.
Medicinal Chemistry Scaffold Design Physicochemical Property Analysis

Methyl Ester Hydrolysis Instability

The methyl ester functionality in Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate exhibits a specific instability under basic hydrolytic conditions (LiOH/H2O) that is not observed with other ester analogs in the same series. Published synthetic routes reveal that attempts to directly hydrolyze a closely related 1-benzyl-substituted methyl ester led to decomposition, forcing a strategic detour via the more stable benzyl ester intermediate [1]. This demonstrates that the methyl ester's reactivity profile is distinct and requires careful consideration during synthetic planning, unlike its corresponding acid or other ester derivatives.

Methyl Ester Stability
Method context
Unstable under LiOH/H₂O; requires benzyl ester detour for carboxamide synthesis
Synthetic route planning must account for ester lability; direct hydrolysis is not viable.
Stability inferred from 1-benzyl analog; confirm on target batch.
Organic Synthesis Medicinal Chemistry Process Chemistry

Purity Specifications Across Regioisomers

For the [4,3-c] regioisomer, Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate (CAS 1363380-54-4) is commercially available with a standard purity specification of 95% from major suppliers . In contrast, its [3,4-c] isomer, Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (CAS 1140240-00-1), is readily available at a higher purity grade of 98% from the same vendor . This difference in available purity grades for a comparable price point reflects variations in synthesis or purification processes and can be a deciding factor in procurement based on the sensitivity of downstream applications to trace impurities.

Purity Specification
Specification review
95% nominal purity vs 98% for [3,4-c] isomer (commercial grade)
Purity grade may influence procurement for impurity-sensitive downstream chemistry.
Supplier-dependent; verify COA for each lot.
Chemical Procurement Quality Control Synthetic Chemistry

Antitubercular and Kinase Inhibitory Activity

Derivatives synthesized from the pyrazolo[4,3-c]pyridine core, of which Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate is a key building block, have demonstrated potent biological activities. For instance, 1-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide, a related compound, showed an IC50 of 1.01 μM against Mycobacterium tuberculosis pantothenate synthetase [1]. Separately, other pyrazolo[4,3-c]pyridine derivatives have been shown to inhibit kinases like JAK3 and ERK, validating the scaffold's utility in developing potent enzyme inhibitors [2][3]. While the parent methyl ester is a building block, these data underscore the value of its core structure in generating biologically active molecules.

Derivative Bioactivity
Class-level
IC₅₀ 1.01 μM against M.tb pantothenate synthetase (derivative)
Reported scaffold-derived activity supports kinase and enzyme target exploration in hit-to-lead programs.
Activity relates to elaborated derivatives; parent scaffold is a building block.
Drug Discovery Infectious Disease Cancer Therapeutics

Optimal Research Scenarios for Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate


Lipophilic Efficiency Optimization for Kinase and GPCR Targets

For medicinal chemistry programs where controlling lipophilicity is paramount, Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate should be prioritized over its [3,4-c] regioisomer. As shown in Section 3, Evidence 1, the [4,3-c] scaffold has a predicted logP of 0.48, which is 0.41 units lower than its isomer . Starting with this more polar scaffold provides a greater buffer for maintaining favorable drug-like properties (e.g., logP < 5) during the inevitable increase in lipophilicity that accompanies optimization of potency and selectivity.

Indirect Hydrolysis for 7-Carboxamide Synthesis

Research groups aiming to synthesize 7-carboxamide derivatives of the pyrazolo[4,3-c]pyridine scaffold must consider the unique instability of the methyl ester building block under direct hydrolysis, as detailed in Section 3, Evidence 2 [1]. This compound is the appropriate starting material for synthetic routes that bypass direct hydrolysis, such as the benzyl ester detour described in the literature. Procuring this specific methyl ester enables the execution of this established synthetic strategy, whereas using the free acid or a different ester would preclude it.

Focused Library of Trisubstituted Pyrazolo[4,3-c]pyridines

In combinatorial chemistry or focused library synthesis, Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate provides a validated entry point for generating diverse analogs. The literature confirms a robust, multi-step route from similar materials to access 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides [1]. Procuring this specific building block ensures synthetic feasibility and allows for the planned introduction of diversity at the N1, C5, and C7 positions of the core.

Early-Stage Drug Discovery for Kinases and Phosphodiesterases

Given the established precedent for pyrazolo[4,3-c]pyridine derivatives as potent kinase (e.g., JAK3, ERK) and enzyme (e.g., pantothenate synthetase) inhibitors, this compound is an ideal choice for initiating hit-to-lead campaigns against novel kinase, phosphodiesterase, or other nucleotide-binding targets [2][3][4]. The scaffold's ability to be functionalized at multiple positions allows for efficient exploration of chemical space and structure-activity relationships (SAR) around this privileged core.

Application
Selection Property
Validation Focus
Lipophilic efficiency optimization in medchem programs
Lower computed logP vs [3,4-c] isomer
Calculated lipophilicity review
Carboxamide synthesis via indirect hydrolysis
Methyl ester reactivity requires alternative route
Hydrolytic stability assessment
Focused library synthesis of trisubstituted derivatives
Multi-position derivatization handle
Synthetic feasibility and literature precedent review
Kinase and phosphodiesterase hit-to-lead campaigns
Privileged scaffold for nucleotide-binding targets
Scaffold kinase profiling and SAR interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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